Ruzadolane

説明

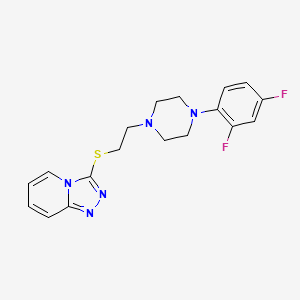

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N5S/c19-14-4-5-16(15(20)13-14)24-9-7-23(8-10-24)11-12-26-18-22-21-17-3-1-2-6-25(17)18/h1-6,13H,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKBLLCVOKCEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCSC2=NN=C3N2C=CC=C3)C4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151181 | |

| Record name | Ruzadolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115762-17-9 | |

| Record name | Ruzadolane [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115762179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruzadolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUZADOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKV3GT35TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ruzadolane (UP 26-91): A Technical Overview of its Mechanism of Action as a 5-HT2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruzadolane (also known as UP 26-91) is a novel analgesic agent identified as a potent and selective serotonin (B10506) 5-HT2 receptor antagonist. This technical guide provides a comprehensive analysis of the available scientific literature on the mechanism of action of this compound, with a focus on its pharmacological profile, experimental validation, and potential therapeutic implications. This document synthesizes data from preclinical and clinical studies to offer a detailed understanding of its core functionalities.

Core Mechanism of Action: 5-HT2 Receptor Antagonism

This compound's primary mechanism of action is the antagonism of the 5-HT2 receptor. Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter involved in a wide array of physiological processes, including pain perception, mood regulation, and inflammation. The 5-HT2 receptor subfamily, particularly the 5-HT2A receptor, plays a significant role in mediating the pro-nociceptive and inflammatory effects of serotonin. By blocking these receptors, this compound is hypothesized to inhibit the downstream signaling cascades that contribute to pain sensation.

Signaling Pathways

While specific studies detailing the complete downstream signaling cascade of this compound are not extensively available in the public domain, the general mechanism for 5-HT2A receptor antagonism can be inferred. 5-HT2A receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to neuronal excitation and the potentiation of pain signals. This compound, by acting as an antagonist, would prevent the initial Gq/11 protein activation, thereby inhibiting this entire signaling pathway.

Figure 1: Proposed signaling pathway of 5-HT2A receptor and the inhibitory action of this compound.

Experimental Validation and Quantitative Data

A key clinical investigation into the analgesic potential of this compound was a double-blind, randomized, crossover study that compared its effects to both codeine and a placebo in human experimental pain models.

Human Experimental Pain Study

This study provides the most substantive, publicly available data on the analgesic efficacy of this compound.

Table 1: Summary of Dosing in the Human Experimental Pain Study

| Treatment Group | Dosage |

| This compound (UP 26-91) | 50 mg |

| This compound (UP 26-91) | 150 mg |

| This compound (UP 26-91) | 300 mg |

| Codeine | 100 mg |

| Placebo | N/A |

Note: Detailed quantitative outcomes from this study are not fully available in the public domain.

Preclinical Pharmacokinetic Studies

Preclinical evaluation in animal models has provided insights into the pharmacokinetic profile of this compound.

Table 2: Summary of Preclinical Pharmacokinetic Data for this compound (UP 26-91)

| Parameter | Species | Dose | Route | Observation |

| Brain vs. Blood Concentration | Rat (Sprague-Dawley) | 2.5, 12.5, and 22.5 mg/kg | Intravenous | Non-linear pharmacokinetics in the brain, suggesting a saturable transport mechanism across the blood-brain barrier. |

Experimental Protocols

Human Experimental Pain Models

While the full, detailed protocol of the comparative study is not accessible, such studies typically employ a battery of standardized pain induction and measurement techniques to assess analgesic efficacy across different pain modalities.

Ruzadolane: A Technical Overview of a Serotonin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruzadolane, also identified by its synonym UP 26-91, is a synthetic compound belonging to the[1][2]triazolo[4,3-a]pyridine class of molecules. It has been investigated as a serotonin (B10506) (5-HT) receptor antagonist with potential analgesic properties. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its primary function, outcomes of clinical investigation, and the broader context of its chemical class. Due to the limited publicly available preclinical data, this document focuses on the known clinical experimental data and provides general methodologies relevant to its class of compounds.

Core Compound Information

This compound is a specific chemical entity with the following identifiers:

| Property | Value |

| IUPAC Name | 3-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethylsulfanyl]-[1]triazolo[4,3-a]pyridine |

| Synonyms | UP 26-91 |

| CAS Number | 115762-17-9 |

| Molecular Formula | C18H19F2N5S |

| Molecular Weight | 375.4 g/mol |

Primary Function and Mechanism of Action

This compound's primary function is characterized as a serotonin (5-HT) receptor antagonist. Thetriazolo[4,3-a]pyridine scaffold, to which this compound belongs, is known to exhibit a wide range of biological activities, including but not limited to, antimalarial, antibacterial, antifungal, and anti-inflammatory properties. This suggests that compounds of this class can interact with various biological targets.

The investigation into this compound has specifically focused on its potential as an analgesic, predicated on its 5-HT receptor antagonism. Serotonin receptors are involved in a complex array of physiological and pathological processes, including pain modulation. Antagonism of specific 5-HT receptor subtypes can influence nociceptive pathways, forming the rationale for investigating such compounds for pain relief.

Signaling Pathway Postulation

Based on its function as a 5-HT receptor antagonist, the hypothetical signaling pathway involves the blockade of serotonin binding to its receptors on neuronal cells. This would inhibit downstream signaling cascades typically initiated by serotonin, which could modulate pain perception. A simplified, hypothetical representation of this mechanism is provided below.

Clinical Investigation in Experimental Pain Models

A key clinical study evaluated the analgesic efficacy of this compound (as UP 26-91) in humans. The findings of this study are critical to understanding the compound's potential therapeutic utility.

Study Design and Dosing

The investigation was a double-blind, randomized, crossover study.

| Treatment Arms |

| This compound (UP 26-91) 50 mg |

| This compound (UP 26-91) 150 mg |

| This compound (UP 26-91) 300 mg |

| Codeine 100 mg (Active Comparator) |

| Placebo |

Outcome

The study concluded that this compound, at the doses tested, did not demonstrate a significant analgesic effect in the experimental pain models utilized.

Experimental Protocols

Detailed experimental protocols for the specific preclinical studies on this compound are not publicly available. However, this section outlines the general methodologies for key experiments relevant to the investigation of a novel 5-HT receptor antagonist.

Serotonin Receptor Binding Assay (General Protocol)

This type of assay is fundamental to determining the binding affinity of a compound to specific receptor subtypes.

Objective: To quantify the affinity of this compound for various 5-HT receptor subtypes.

Materials:

-

Cell membranes expressing specific human 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT3).

-

Radioligand specific for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

-

This compound at varying concentrations.

-

Assay buffer.

-

Scintillation fluid and counter.

Methodology:

-

Incubation: Cell membranes are incubated with the radioligand and varying concentrations of this compound.

-

Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Workflow Diagram:

Human Experimental Pain Models (General Protocol)

These models are used to assess the analgesic effects of a compound in a controlled clinical setting.

Objective: To evaluate the efficacy of this compound in reducing experimentally induced pain.

Models:

-

Thermal Pain: Application of controlled heat or cold stimuli to the skin to determine pain thresholds and tolerance.

-

Mechanical Pain: Application of pressure to skin or muscle to assess pain sensitivity.

-

Electrical Pain: Transcutaneous electrical stimulation to elicit a pain response.

Methodology:

-

Baseline Measurement: Pain thresholds and tolerance are measured before drug administration.

-

Drug Administration: Participants receive this compound, an active comparator (e.g., codeine), or a placebo in a blinded manner.

-

Post-Dose Measurement: Pain assessments are repeated at specific time points after drug administration.

-

Data Analysis: Changes in pain perception from baseline are compared between the different treatment groups.

Conclusion

This compound (UP 26-91) is a serotonin receptor antagonist that has been evaluated for its potential as an analgesic. While its chemical class, thetriazolo[4,3-a]pyridines, is associated with a broad range of biological activities, clinical investigation of this compound in human experimental pain models did not demonstrate significant analgesic efficacy at the doses tested. A comprehensive understanding of its pharmacological profile is limited by the lack of publicly available preclinical data, particularly concerning its binding affinities to various 5-HT receptor subtypes. Further research would be necessary to fully elucidate the therapeutic potential of this compound.

References

Ruzadolane: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruzadolane, also known as UP 26-91, is a non-narcotic, centrally-acting analgesic agent. Its discovery was driven by the need for effective pain management solutions with a favorable safety profile. This compound's primary mechanism of action is the antagonism of the 5-HT2A serotonin (B10506) receptor, a key player in nociceptive pathways. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and pharmacological properties of this compound, presenting available quantitative data and experimental methodologies to support further research and development in the field of analgesics.

Discovery and Development

This compound emerged from research programs focused on identifying novel non-opioid analgesics. The core strategy involved targeting the serotonergic system, which is intricately involved in pain modulation. The international nonproprietary name (INN) stem "-adol" signifies its classification as an analgesic. Early preclinical and clinical investigations, including a notable human experimental pain study, benchmarked this compound's analgesic efficacy against established pain relievers like codeine, demonstrating its potential as a viable therapeutic agent.

Synthesis Pathway

The chemical synthesis of this compound, systematically named 3-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethylsulfanyl]-[1][2]triazolo[4,3-a]pyridine, involves a multi-step process. While the precise, detailed experimental protocol from the original discovery is not publicly available in the searched literature, a plausible synthetic route can be constructed based on the synthesis of related[1]triazolo[4,3-a]pyridine derivatives.

The synthesis would likely commence with the preparation of the core heterocyclic structure, thetriazolo[4,3-a]pyridine ring system. This is followed by the introduction of the ethylsulfanyl side chain and subsequent coupling with the N-(2,4-difluorophenyl)piperazine moiety.

Putative Synthesis Workflow:

Caption: Putative synthesis pathway for this compound.

Experimental Protocols (General Procedures for Analogous Compounds):

-

Step 1: Synthesis of thetriazolo[4,3-a]pyridine core: This can be achieved through various reported methods, often involving the cyclization of a 2-hydrazinopyridine (B147025) derivative with a suitable one-carbon synthon.

-

Step 2: Thiolation/Alkylation: Introduction of the sulfur-containing side chain can be performed by reacting the triazolopyridine core with a bifunctional reagent like 2-bromoethanol under basic conditions to yield an intermediate alcohol.

-

Step 3: Halogenation/Activation: The hydroxyl group of the intermediate is then activated for nucleophilic substitution, typically by converting it to a leaving group such as a tosylate or a halide.

-

Step 4: Final Coupling: The activated intermediate is reacted with 1-(2,4-difluorophenyl)piperazine to yield the final product, this compound. Purification is typically achieved through chromatographic techniques.

Mechanism of Action

This compound exerts its analgesic effects primarily through the antagonism of the 5-HT2A receptor. Serotonin (5-hydroxytryptamine, 5-HT) plays a dual role in pain signaling in the central and peripheral nervous systems. The 5-HT2A receptor, a G-protein coupled receptor, is known to be involved in pro-nociceptive signaling. By blocking this receptor, this compound is thought to inhibit the downstream signaling cascades that contribute to the perception of pain.

One of its metabolites, UP 26-93, has been identified as a partial agonist at both 5-HT1 and 5-HT2 receptors, which may also contribute to the overall pharmacological profile of the parent drug.

Signaling Pathway:

Caption: Mechanism of action of this compound at the 5-HT2A receptor.

Pharmacological Data

While comprehensive quantitative data for this compound is not widely available in the public domain, key findings from a human experimental pain study provide valuable insights into its analgesic potential.

| Parameter | Value/Observation | Reference Study |

| Analgesic Efficacy | Demonstrated analgesic effect compared to placebo. | Human experimental pain study vs. codeine and placebo. |

| Receptor Affinity (Ki) | Data not available in searched literature. | - |

| In vitro Potency (IC50) | Data not available in searched literature. | - |

| Pharmacokinetics (ADME) | Data not available in a comprehensive format. | - |

Experimental Protocols

Human Experimental Pain Study (General Methodology):

A randomized, double-blind, placebo-controlled crossover study design is typically employed to assess the analgesic efficacy of new compounds.

-

Subjects: Healthy volunteers are recruited and screened for inclusion/exclusion criteria.

-

Pain Induction Models: A battery of standardized pain stimuli are used to assess different pain modalities. These may include:

-

Thermal Pain: Heat or cold pain thresholds and tolerance.

-

Mechanical Pain: Pressure pain thresholds.

-

Electrical Pain: Nociceptive flexion reflex.

-

-

Drug Administration: Subjects receive single doses of this compound, a positive control (e.g., codeine), and a placebo in a randomized order with a sufficient washout period between sessions.

-

Outcome Measures: Pain intensity and unpleasantness are rated using visual analog scales (VAS) or numerical rating scales (NRS). Objective measures such as reflex thresholds are also recorded.

-

Data Analysis: Statistical analysis is performed to compare the effects of this compound with placebo and the active comparator across the different pain models.

Conclusion

This compound represents a promising non-narcotic analgesic with a distinct mechanism of action centered on 5-HT2A receptor antagonism. The available data from early clinical investigations support its potential for pain management. However, a more comprehensive understanding of its synthesis, pharmacological profile, and clinical efficacy requires further investigation. This technical guide consolidates the currently accessible information to serve as a foundation for future research and development efforts aimed at advancing novel pain therapeutics. Further disclosure of detailed patent information and full study publications would be invaluable to the scientific community.

References

- 1. US11225474B2 - Crystalline salt forms of 3-(1,2,4-triazolo[4,3-a]pyridine-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethylphenyl)benzamide for medical application - Google Patents [patents.google.com]

- 2. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

In Vitro Profile of Ruzadolane: A Review of Preclinical Data

Researchers, scientists, and drug development professionals often require a comprehensive understanding of a compound's preclinical in vitro characteristics. This technical guide synthesizes the currently available preliminary in vitro data on Ruzadolane. Due to the limited publicly accessible research on this compound, this document serves as a foundational overview rather than an exhaustive analysis.

Executive Summary

This compound is a compound of interest within the pharmaceutical development landscape. In vitro studies are fundamental to elucidating the mechanism of action, binding affinities, and cellular effects of a new chemical entity. However, a thorough review of published scientific literature reveals a significant scarcity of detailed in vitro studies for this compound. Consequently, this guide cannot provide extensive quantitative data, detailed experimental protocols, or elaborate signaling pathway diagrams as initially intended. The following sections will outline the general principles of the in vitro assays typically conducted for compounds like this compound and will present a framework for the type of data that would be necessary for a complete preclinical profile.

Receptor Binding Affinity

A crucial first step in characterizing a compound is to determine its binding profile against a panel of relevant biological targets, including receptors, ion channels, enzymes, and transporters. This is typically achieved through radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

A typical radioligand binding assay protocol involves the following steps:

-

Target Preparation: Membranes from cells expressing the receptor of interest are prepared.

-

Incubation: These membranes are incubated with a specific radioligand (a radioactively labeled molecule that binds to the target) and varying concentrations of the test compound (this compound).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and unbound radioligand are separated, usually by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation

Quantitative data from these assays would be presented in a table format to allow for easy comparison of this compound's affinity for various targets.

| Target | Radioligand | This compound Ki (nM) |

| e.g., Dopamine D2 | e.g., [3H]Spiperone | Data Not Available |

| e.g., Serotonin 5-HT2A | e.g., [3H]Ketanserin | Data Not Available |

| e.g., Adrenergic α1 | e.g., [3H]Prazosin | Data Not Available |

Absence of specific data for this compound prevents the population of this table.

Functional Activity

Beyond binding, it is essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target. This is assessed through functional assays that measure the cellular response following compound application.

Experimental Protocol: Functional Assay (e.g., cAMP Assay)

For G-protein coupled receptors (GPCRs) that couple to adenylyl cyclase, a common functional assay measures the modulation of cyclic AMP (cAMP), a key second messenger.

-

Cell Culture: Cells expressing the target receptor are cultured.

-

Compound Treatment: The cells are treated with varying concentrations of the test compound (this compound). For antagonist testing, cells are co-incubated with the test compound and a known agonist.

-

Cell Lysis: After a specific incubation period, the cells are lysed to release intracellular contents.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is measured, typically using a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: The data is plotted to generate a dose-response curve, from which the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists is determined.

Data Presentation

The results of functional assays would be summarized in a table.

| Target | Assay Type | Functional Response | This compound EC50/IC50 (nM) |

| e.g., Dopamine D2 | cAMP Assay | e.g., Antagonist | Data Not Available |

| e.g., Serotonin 5-HT1A | GTPγS Binding | e.g., Partial Agonist | Data Not Available |

Specific functional data for this compound is not available in the public domain.

Signaling Pathways

Understanding how a compound modulates intracellular signaling pathways is critical to understanding its cellular mechanism of action. This often involves a series of experiments to map the downstream effects of receptor interaction.

Conceptual Signaling Pathway

The diagram below illustrates a generic G-protein coupled receptor signaling cascade, which would be the framework for investigating this compound's effects if it were found to interact with such a receptor.

Caption: Generic GPCR signaling pathway.

Experimental Workflow Visualization

The logical flow of in vitro experiments to characterize a compound like this compound can be visualized as follows:

Caption: Standard workflow for in vitro pharmacological profiling.

Conclusion and Future Directions

The creation of a comprehensive in-depth technical guide on the preliminary in vitro studies of this compound is currently hampered by the lack of publicly available data. The frameworks for data presentation, experimental protocols, and pathway visualizations provided herein serve as a template for what would be required for a complete preclinical profile. As research on this compound progresses and data becomes available through publications and conference proceedings, this guide can be populated with the specific findings to provide a valuable resource for the scientific community. Researchers are encouraged to consult scientific databases and company publications for any future updates on the in vitro pharmacology of this compound.

Riluzole: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riluzole (B1680632), a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS), exhibits a complex pharmacological profile with multiple molecular targets.[1][2] This technical guide provides an in-depth overview of the target identification and validation of Riluzole, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways and experimental workflows. The primary mechanism of action of Riluzole is the modulation of glutamatergic neurotransmission, primarily through the inhibition of glutamate (B1630785) release and the inactivation of voltage-dependent sodium channels.[1][3] Additionally, Riluzole has been shown to interfere with intracellular signaling events that follow transmitter binding at excitatory amino acid receptors and may also enhance glutamate uptake.[4] This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study of neurodegenerative diseases and the development of novel therapeutics.

Molecular Targets and Mechanism of Action

Riluzole's neuroprotective effects are attributed to its multifactorial mechanism of action, which involves several key molecular targets within the central nervous system.

Voltage-Gated Sodium Channels (VGSCs)

A primary target of Riluzole is the voltage-gated sodium channel. Riluzole preferentially binds to the inactivated state of these channels, thereby stabilizing them and inhibiting the propagation of action potentials. This action is thought to reduce neuronal hyperexcitability and subsequent glutamate release. In silico docking studies have suggested that Riluzole may interact with key residues such as TYR 1787, LEU 1843, and GLN 1799 on the Nav1.6 channel.

Glutamate Release and Uptake

Riluzole has been demonstrated to inhibit the release of glutamate from presynaptic terminals. This effect is likely a consequence of its action on voltage-gated sodium channels. Some studies also suggest that Riluzole may enhance the clearance of glutamate from the synaptic cleft by activating glutamate uptake mechanisms.

Postsynaptic Glutamate Receptors

While the evidence is debated, some reports indicate that Riluzole can non-competitively block postsynaptic N-methyl-D-aspartate (NMDA) and kainate receptors. This would further contribute to the reduction of glutamatergic signaling and excitotoxicity.

Other Potential Targets and Pathways

Beyond its primary effects on sodium channels and glutamate signaling, Riluzole has been implicated in the modulation of other cellular pathways:

-

G-Protein-Dependent Signal Transduction: Riluzole may activate a G-protein-dependent signaling process that contributes to the inhibition of glutamate release.

-

Wnt/β-catenin Pathway: In the context of Alzheimer's disease models, Riluzole has been shown to enhance the Wnt/β-catenin pathway.

-

Calcium Homeostasis: Riluzole can interfere with intracellular calcium signaling.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies on Riluzole.

Table 1: In Vitro Efficacy of Riluzole

| Assay Type | Cell Line/System | Target | Parameter | Value | Reference |

| Electrophysiology | Cultured Rat Cerebellar Granule Cells | NMDA Receptor-mediated Ca2+ influx | IC50 | 0.3 µM | |

| Electrophysiology | Xenopus Oocytes expressing NMDA receptors | NMDA Receptor Current | IC50 | 18 µM | |

| Electrophysiology | Xenopus Oocytes expressing Kainate receptors | Kainate Receptor Current | IC50 | 167 µM | |

| Electrophysiology | Human Myotubes from ALS patients | Voltage-gated Na+ current | Inhibition at 1 µM | ~20% | |

| Cell Viability (MTT Assay) | U87MG Glioma Cells | Cell Viability | Dose-dependent decrease | - | |

| Cell Viability | SH-SY5Y Neuroblastoma Cells (H2O2-induced stress) | Cell Viability | Protective effect | 1-10 µM | |

| Electrophysiology | HEK293T cells expressing NavMs | Steady-State Inactivation (SSI) V1/2 shift | Significant shift | 2.5, 5, and 25 µM | |

| Electrophysiology | HEK293T cells expressing NavMs | Recovery from Inactivation (τfast) | Significant increase | 2.5, 5, and 25 µM |

Table 2: In Vivo Efficacy of Riluzole in Preclinical Models

| Animal Model | Disease | Dosage | Outcome | Reference |

| Rodent model of transient global cerebral ischemia | Cerebral Ischemia | Not specified | Complete suppression of ischemia-evoked glutamate release | |

| Transgenic mouse model of familial ALS (SOD1G93A) | ALS | Not specified | Significant preservation of motor function | |

| Rat model of cervical spinal cord injury | Spinal Cord Injury | 8 mg/kg initial, 6 mg/kg subsequent | Significant improvements in locomotor recovery | |

| U118MG xenograft mice | Glioma | 10 mg/kg daily | - | |

| LN229 xenograft mice | Glioma | 10 mg/kg daily | - | |

| SOD1G93A, TDP-43A315T, FUS (1-359) mouse models | ALS | 22 mg/kg in drinking water | No significant benefit on lifespan or motor function |

Signaling Pathways and Experimental Workflows

Riluzole's Proposed Mechanism of Action in Neuroprotection

Caption: Proposed multifaceted mechanism of action of Riluzole in providing neuroprotection.

Experimental Workflow for Assessing Riluzole's Effect on Sodium Channels

Caption: A typical experimental workflow for characterizing the effects of Riluzole on voltage-gated sodium channels using patch-clamp electrophysiology.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Analysis

This protocol is adapted from studies investigating the effect of Riluzole on heterologously expressed sodium channels.

-

Cell Preparation:

-

Culture human embryonic kidney (HEK293T) cells in appropriate media.

-

Transfect cells with a plasmid encoding the desired human voltage-gated sodium channel alpha subunit (e.g., hNav1.4) and a fluorescent reporter plasmid (e.g., GFP) to identify transfected cells.

-

Plate transfected cells onto glass coverslips 24 hours post-transfection.

-

Perform recordings 48-72 hours post-transfection.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with CsOH. (Cesium salts are used to block endogenous potassium currents).

-

Riluzole Stock Solution: Prepare a high-concentration stock solution of Riluzole hydrochloride in dimethyl sulfoxide (B87167) (DMSO). Dilute to final desired concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration is minimal (<0.1%) to avoid solvent effects.

-

-

Electrophysiological Recording:

-

Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope stage and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal between the patch pipette and the membrane of a fluorescently identified transfected cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply voltage protocols to elicit sodium currents. For example, to assess use-dependent block, apply a series of depolarizing pulses from a holding potential of -100 mV to -20 mV at different frequencies (e.g., 0.1 Hz and 10 Hz).

-

Record baseline currents in the control external solution.

-

Perfuse the chamber with the external solution containing the desired concentration of Riluzole and record currents until a steady-state effect is observed.

-

Perform a washout with the control external solution to assess the reversibility of the drug's effect.

-

-

Data Analysis:

-

Measure the peak amplitude of the sodium current for each condition.

-

Normalize the peak current amplitude at each Riluzole concentration to the control amplitude.

-

Plot the normalized current as a function of Riluzole concentration and fit the data with a Hill equation to determine the IC50 value.

-

Analyze the voltage-dependence of activation and inactivation by fitting the data with Boltzmann functions.

-

In Vivo Efficacy Assessment in a Rodent Model of Spinal Cord Injury

This protocol is a generalized representation based on preclinical studies of Riluzole in spinal cord injury.

-

Animal Model:

-

Use adult female Sprague-Dawley rats.

-

Anesthetize the animals and perform a laminectomy at the desired spinal level (e.g., C5).

-

Induce a standardized spinal cord injury (e.g., using a clip compression model with a defined force and duration).

-

Suture the muscles and skin in layers.

-

-

Drug Administration:

-

Randomly assign animals to treatment and vehicle control groups.

-

Administer Riluzole (e.g., 8 mg/kg) or vehicle via intraperitoneal (IP) injection at a defined time point post-injury (e.g., 1 or 3 hours).

-

Administer subsequent doses (e.g., 6 mg/kg) every 12 hours for a specified duration (e.g., 7 days).

-

-

Behavioral Assessment:

-

Perform locomotor function testing at regular intervals post-injury using a standardized scale such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.

-

Assess sensory function using von Frey filaments to measure mechanical allodynia.

-

Conduct gait analysis to evaluate coordination and stride parameters.

-

-

Histological and Molecular Analysis:

-

At the end of the study period, perfuse the animals and collect spinal cord tissue.

-

Perform histological staining (e.g., H&E, Luxol Fast Blue) to assess tissue sparing and demyelination.

-

Use immunohistochemistry to quantify neuronal and axonal markers, as well as markers for apoptosis and inflammation.

-

Employ retrograde tracing techniques to assess axonal integrity.

-

-

Statistical Analysis:

-

Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the outcomes between the Riluzole-treated and vehicle control groups.

-

Conclusion

Riluzole's target profile is complex, with its primary neuroprotective effects stemming from the modulation of voltage-gated sodium channels and the subsequent reduction in glutamatergic excitotoxicity. The validation of these targets has been established through a combination of in vitro electrophysiological and cell-based assays, as well as in vivo studies in various models of neurological disease. While Riluzole's efficacy in ALS is modest, its multifaceted mechanism of action continues to make it a valuable tool for studying neurodegenerative processes and a foundation for the development of more targeted and effective neuroprotective therapies. This guide provides a comprehensive overview of the foundational data and methodologies related to Riluzole's target identification and validation, serving as a resource for the scientific community.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Neuroprotective agents target molecular mechanisms of disease in ALS - Drug Discovery Today [drugdiscoverytoday.com]

- 3. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Ruzadolane: A Technical Overview

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Pharmacological Profile of Ruzadolane

This document provides a comprehensive overview of the known pharmacological properties of this compound, a compound identified as a non-narcotic, centrally-acting analgesic agent. The information presented herein is based on publicly available scientific literature.

Executive Summary

Mechanism of Action

The primary mechanism of action attributed to this compound is the antagonism of the 5-HT2 receptor. The serotonin (B10506) 5-HT2 receptor family, particularly the 5-HT2A subtype, is implicated in a wide array of physiological and pathological processes, including nociception, inflammation, and mood regulation. By blocking these receptors, this compound may modulate serotonergic signaling pathways involved in pain perception.

The pharmacological activity of this compound is further influenced by its metabolite, UP 26-93. As a partial agonist at 5-HT1 and 5-HT2 receptors, UP 26-93 could exert a more complex modulatory effect on the serotonergic system. Partial agonists can act as functional antagonists in the presence of a full agonist or display intrinsic agonist activity in its absence, suggesting a nuanced in vivo effect of this compound administration.

Quantitative Pharmacological Data

A comprehensive search of scientific literature did not yield specific quantitative data for this compound's binding affinities (Ki values) or functional potencies (IC50/EC50 values) at various receptors. This information is crucial for a complete understanding of its potency, selectivity, and potential off-target effects. Without such data, a detailed quantitative comparison with other analgesic agents is not possible at this time.

Experimental Protocols

Detailed experimental protocols for the pharmacological characterization of this compound, including receptor binding assays and functional assays, are not publicly available. A general understanding of the methodologies typically employed in such studies is provided below for context.

General Radioligand Receptor Binding Assay Protocol (Illustrative)

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. The following is a generalized protocol:

-

Membrane Preparation: Membranes from cells or tissues expressing the target receptor are isolated and prepared.

-

Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

General Functional Assay Protocol (Illustrative)

Functional assays are employed to determine the effect of a compound on receptor signaling. A common method involves measuring changes in second messenger levels, such as calcium mobilization or cyclic AMP (cAMP) accumulation.

-

Cell Culture: Cells expressing the target receptor are cultured and plated.

-

Compound Addition: The cells are treated with varying concentrations of the test compound (this compound).

-

Stimulation: An agonist for the target receptor is added to stimulate a cellular response.

-

Measurement: The cellular response (e.g., changes in intracellular calcium concentration or cAMP levels) is measured using appropriate detection methods (e.g., fluorescent dyes, immunoassays).

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that produces 50% of the maximal response (EC50) for agonists or inhibits 50% of the agonist-induced response (IC50) for antagonists.

Signaling Pathways and Experimental Workflows

Due to the lack of specific data on the downstream signaling pathways affected by this compound, a detailed diagram cannot be constructed. However, a generalized workflow for its pharmacological characterization can be visualized.

Caption: Generalized workflow for the pharmacological characterization of this compound.

Conclusion

This compound (UP 26-91) is identified as a 5-HT2 receptor antagonist with a metabolite, UP 26-93, that acts as a partial 5-HT1 and 5-HT2 agonist. This pharmacological profile suggests a potential mechanism for its observed analgesic effects. However, the lack of publicly available quantitative data on its receptor binding affinities and functional potencies limits a more in-depth understanding of its pharmacological profile. Further research disclosing this critical information would be necessary to fully elucidate the therapeutic potential and safety profile of this compound.

Riluzole: An In-depth Technical Guide on its Effects on Cellular Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Initial Note: This technical guide was developed based on a search for "Ruzadolane." As no specific information was found for a compound with that name, this document focuses on "Riluzole," a neuroprotective drug with a similar name and extensive research regarding its effects on cellular pathways.

Executive Summary

Riluzole is a benzothiazole (B30560) derivative with neuroprotective properties, primarily known for its efficacy in extending survival in patients with Amyotrophic Lateral Sclerosis (ALS). Its mechanism of action is multifaceted, centering on the modulation of glutamatergic neurotransmission and the inhibition of voltage-gated ion channels. Emerging research also points to its potential as an anti-neoplastic agent, further broadening its therapeutic relevance. This guide provides a comprehensive overview of Riluzole's impact on key cellular pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Core Mechanisms of Action

Riluzole's therapeutic effects are primarily attributed to its influence on several critical cellular processes:

-

Inhibition of Glutamate Release: Riluzole effectively reduces the presynaptic release of glutamate, the principal excitatory neurotransmitter in the central nervous system. This action is crucial in mitigating the excitotoxicity implicated in neurodegenerative diseases.

-

Inactivation of Voltage-Gated Sodium Channels: By stabilizing the inactivated state of voltage-dependent sodium channels, Riluzole curtails excessive neuronal firing, a hallmark of excitotoxic conditions.[1]

-

Modulation of Intracellular Signaling Pathways: Riluzole has been shown to interfere with intracellular events that follow transmitter binding at excitatory amino acid receptors. Furthermore, in the context of oncology, it has been demonstrated to impact critical signaling cascades such as the PI3K/Akt pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of Riluzole in modulating various cellular targets and processes.

| Target/Process | Parameter | Value | Cell/System Type |

| Glutamate Release | IC50 | 19.5 µM | Mouse neocortical slices |

| Voltage-Gated Sodium Channels | IC50 | 2.3 µM | Cultured human skeletal muscle cells |

| IC50 | 51 µM | Cultured rat cortical neurons | |

| Persistent Sodium Current | EC50 | 1-2 µM | Rat suprachiasmatic nucleus neurons |

| Apoptosis Induction | Effective Concentration | 10 µM | Human prostate cancer cells (LNCaP and C4-2) |

| Cell Viability (Anti-proliferative) | Effective Concentration | 1-10 µM | SH-SY5Y neuroblastoma cells (counteracting H2O2-induced death) |

Effects on Cellular Signaling Pathways

Glutamatergic Signaling Pathway

Riluzole's primary neuroprotective effect is mediated through its modulation of the glutamatergic synapse. It acts at multiple levels to dampen excessive glutamatergic signaling, which is a key contributor to neuronal damage in neurodegenerative diseases.

PI3K/Akt Signaling Pathway

In the context of cancer biology, Riluzole has been shown to influence the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. By inhibiting this pathway, Riluzole can suppress tumor growth and metastasis.

References

Initial Toxicity Screening of Ruzadolane: A Technical Guide

Disclaimer: Publicly available data on the initial toxicity screening of Ruzadolane is limited. This document provides a comprehensive template and generalized methodologies for the initial toxicity screening of a novel neuroprotective agent, intended to be adapted with specific experimental data for this compound.

Introduction

This compound is a novel compound with potential neuroprotective properties. This technical guide outlines a framework for its initial toxicity screening, a critical step in early-stage drug development. The primary objective of this screening is to identify potential safety concerns and establish a preliminary therapeutic window. This document details the experimental protocols for a battery of in vitro and in vivo assays designed to assess the cytotoxic, genotoxic, and acute systemic toxicity of this compound.

Compound Information

-

Compound Name: this compound

-

IUPAC Name: 3-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethylsulfanyl]-[1][2][3]triazolo[4,3-a]pyridine[1]

-

CAS Number: 115762-17-9[1]

-

Molecular Formula: C18H19F2N5S

-

Molecular Weight: 375.4 g/mol

-

Chemical Structure: (Insert Chemical Structure Image Here)

In Vitro Toxicity Assessment

In vitro assays are fundamental to early toxicity screening, providing a rapid and cost-effective means to evaluate the potential of a compound to cause cellular damage.

Cytotoxicity Assays

Objective: To determine the concentration of this compound that induces cell death in relevant cell lines.

Experimental Protocol: MTT Assay

-

Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) and a non-neuronal cell line (e.g., HEK293) are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 (half-maximal inhibitory concentration) is determined.

Data Presentation:

| Cell Line | Exposure Time (hours) | This compound IC50 (µM) |

| SH-SY5Y | 24 | [Insert Data] |

| 48 | [Insert Data] | |

| 72 | [Insert Data] | |

| HEK293 | 24 | [Insert Data] |

| 48 | [Insert Data] | |

| 72 | [Insert Data] |

Genotoxicity Assay

Objective: To assess the potential of this compound to induce mutations in DNA.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

-

Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be genotoxic.

-

Compound Exposure: Bacterial strains are exposed to various concentrations of this compound on histidine-deficient agar (B569324) plates.

-

Incubation: Plates are incubated for 48-72 hours.

-

Colony Counting: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted.

-

Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive genotoxic result.

Data Presentation:

| Bacterial Strain | Metabolic Activation (S9) | This compound Concentration | Revertant Colonies (Mean ± SD) | Fold Increase over Control |

| TA98 | - | [Insert Data] | [Insert Data] | [Insert Data] |

| + | [Insert Data] | [Insert Data] | [Insert Data] | |

| TA100 | - | [Insert Data] | [Insert Data] | [Insert Data] |

| + | [Insert Data] | [Insert Data] | [Insert Data] |

In Vivo Acute Toxicity Assessment

In vivo studies provide crucial information on the systemic toxicity of a compound in a whole organism.

Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity of this compound in a rodent model.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

-

Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females, are used.

-

Dosing: A single animal is dosed with this compound at a starting dose level.

-

Observation: The animal is observed for signs of toxicity and mortality for a defined period (typically 48 hours for dose adjustment and 14 days for overall observation).

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Endpoint: The study continues until a sufficient number of reversals in outcome (survival/death) are observed to allow for the calculation of the LD50.

-

Clinical Observations: Animals are observed for changes in behavior, appearance, and physiological functions.

-

Necropsy: At the end of the study, all animals are subjected to a gross necropsy.

Data Presentation:

| Species/Strain | Sex | Route of Administration | LD50 (mg/kg) (95% Confidence Interval) | Key Clinical Signs of Toxicity |

| Sprague-Dawley Rat | F | Oral | [Insert Data] | [Insert Data] |

Visualizations

Experimental Workflow

Caption: Workflow for the initial toxicity screening of this compound.

Hypothetical Signaling Pathway of Neuroprotection

This diagram illustrates a hypothetical signaling pathway that could be modulated by a neuroprotective agent like this compound, leading to the inhibition of apoptosis.

Caption: Hypothetical neuroprotective signaling pathway of this compound.

Conclusion

This technical guide provides a structured approach for the initial toxicity screening of this compound. The outlined in vitro and in vivo assays will generate essential data to characterize its preliminary safety profile. The results from these studies are crucial for making informed decisions regarding the continued development of this compound as a potential neuroprotective therapeutic agent. Further comprehensive toxicity studies will be required to fully elucidate its safety profile before advancing to clinical trials.

References

- 1. This compound | C18H19F2N5S | CID 65925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A novel approach to screening for new neuroprotective compounds for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Ruzadolane: An In-Depth Technical Guide on Core Solubility and Stability Characteristics

Disclaimer: As of December 2025, detailed public information regarding the experimental solubility and stability of Ruzadolane is limited. This guide serves as a comprehensive framework for the characterization of a drug candidate like this compound, outlining the necessary experimental data and protocols that would be required by researchers, scientists, and drug development professionals. The data presented in the tables and the specifics of the experimental protocols are illustrative examples and should not be considered as experimentally verified values for this compound.

Introduction

This compound is a compound with the chemical formula C18H19F2N5S.[1] A thorough understanding of its solubility and stability is paramount for its development as a potential therapeutic agent. These characteristics are critical determinants of a drug's bioavailability, formulation development, manufacturing processes, and shelf-life. This document provides a technical overview of the essential solubility and stability assessments for a research compound such as this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) in various aqueous and organic media is a fundamental property that influences its absorption and distribution in the body.

Aqueous Solubility

Aqueous solubility is a critical factor for oral and parenteral drug delivery. It is typically assessed across a physiologically relevant pH range.

Table 1: Illustrative Aqueous Solubility of a Hypothetical Compound

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) | Method |

| Purified Water | 7.0 | 25 | < 0.1 | Shake-flask |

| 0.1 N HCl | 1.2 | 37 | 1.5 | Shake-flask |

| Phosphate Buffer | 6.8 | 37 | 0.5 | Shake-flask |

| Phosphate Buffer | 7.4 | 37 | 0.2 | Shake-flask |

Organic Solvent Solubility

Solubility in organic solvents is important for purification, crystallization, and the development of certain formulations.

Table 2: Illustrative Organic Solvent Solubility of a Hypothetical Compound

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | 25 |

| Ethanol | 25 | 15 |

| Acetonitrile | 25 | 10 |

| Dichloromethane | 25 | 50 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |

Experimental Protocol: Shake-Flask Method for Solubility Determination

A standard method for determining equilibrium solubility is the shake-flask method.

Workflow for Shake-Flask Solubility Determination

Caption: Shake-flask solubility determination workflow.

Methodology:

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath or shaker for a defined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Profile

Assessing the chemical stability of a drug candidate under various stress conditions is crucial for identifying potential degradation pathways and establishing appropriate storage conditions and shelf-life.

Solid-State Stability

Solid-state stability studies evaluate the impact of temperature and humidity on the pure API.

Table 3: Illustrative Solid-State Stability of a Hypothetical Compound (at 3 months)

| Condition | Purity (%) | Appearance |

| 25°C / 60% RH | 99.8 | White powder |

| 40°C / 75% RH | 98.5 | White powder |

| 60°C | 95.2 | Slight discoloration |

Solution-State Stability (Forced Degradation)

Forced degradation studies are conducted under more extreme conditions to accelerate degradation and identify potential degradation products.

Table 4: Illustrative Solution-State Stability (Forced Degradation) of a Hypothetical Compound (at 24 hours)

| Condition | % Degradation | Major Degradants |

| 0.1 N HCl (60°C) | 15.2 | DP1, DP2 |

| 0.1 N NaOH (60°C) | 8.5 | DP3 |

| 3% H₂O₂ (RT) | 22.1 | DP4, DP5 |

| Heat (60°C, in water) | 5.4 | DP1 |

| Photostability (ICH Q1B) | 12.8 | DP6 |

(DP = Degradation Product; RT = Room Temperature)

Experimental Protocol: Forced Degradation Study

A typical forced degradation study involves exposing the drug substance to various stress conditions.

Methodology:

-

Sample Preparation: Solutions of the compound are prepared in various stress media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂). For thermal and photostability, the solid drug or a solution in an inert solvent is used.

-

Stress Exposure: Samples are exposed to the stress conditions for a defined period. For thermal and hydrolytic stress, elevated temperatures (e.g., 60°C) are often used. Photostability testing is conducted according to ICH Q1B guidelines.

-

Analysis: At appropriate time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method. This method should be capable of separating the intact drug from all major degradation products.

-

Degradant Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed to identify the structures of the major degradation products.

Potential Signaling Pathway Involvement

While the specific molecular target of this compound is not widely published, compounds with similar structural motifs are often investigated for their roles in various signaling pathways. For illustrative purposes, a hypothetical signaling pathway is presented below. This diagram is a generic representation and is not based on experimental data for this compound.

Hypothetical Signaling Pathway

Caption: Hypothetical receptor inhibition pathway.

Conclusion

The comprehensive characterization of solubility and stability is a cornerstone of successful drug development. The illustrative data and protocols presented in this guide highlight the essential studies required to build a robust physicochemical profile for a compound like this compound. The generation of such data is imperative to de-risk development, guide formulation strategies, and ensure the delivery of a safe and effective therapeutic product. Further experimental investigation is required to establish the specific solubility and stability characteristics of this compound.

References

Methodological & Application

Unraveling the Cellular Impact of Ruzadolane: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the experimental protocols for the in vitro study of Ruzadolane, a novel compound with significant potential in cellular research. Due to the emergent nature of this compound, this guide is based on established methodologies for similar small molecules and will be updated as more specific data becomes available. The primary aim is to equip researchers with a foundational framework for investigating the mechanism of action and cellular effects of this compound in a controlled laboratory setting.

The following sections detail standardized cell culture procedures, experimental workflows for assessing cellular responses, and a summary of hypothetical quantitative data to serve as a benchmark for initial studies.

Quantitative Data Summary

As specific experimental data for this compound is not yet publicly available, the following table presents a hypothetical summary of key quantitative parameters that are critical to characterize the in vitro activity of a novel compound. Researchers should aim to generate similar data sets for this compound.

| Parameter | Cell Line | Value | Assay Type |

| IC50 (Growth Inhibition) | SH-SY5Y (Human Neuroblastoma) | 5 µM | MTT Assay |

| HEK293 (Human Embryonic Kidney) | 15 µM | CellTiter-Glo | |

| EC50 (Target Engagement) | Reporter Cell Line | 1.2 µM | Luciferase Reporter Assay |

| LDH Release (Cytotoxicity) | Primary Cortical Neurons | > 50 µM | LDH Assay |

| Caspase-3/7 Activity | SH-SY5Y | No significant increase | Caspase-Glo 3/7 Assay |

Experimental Protocols

General Cell Culture and Maintenance

Aseptic technique is paramount for successful cell culture. All procedures should be performed in a certified Class II biological safety cabinet.

Materials:

-

Appropriate cell line (e.g., SH-SY5Y, HEK293)

-

Complete growth medium (specific to cell line)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Culture vessels (flasks, plates)

-

Incubator (37°C, 5% CO2, 95% humidity)

Protocol:

-

Thaw cryopreserved cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.

-

Centrifuge at 100-200 x g for 5 minutes to pellet the cells.

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Seed the cells into a new culture vessel at the recommended density.

-

Incubate at 37°C with 5% CO2.

-

For subculturing, aspirate the medium, wash with PBS, and detach adherent cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and re-seed as described above.

Preparation of this compound Stock Solutions

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Calculate the required mass of this compound to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

-

Weigh the this compound powder accurately in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to achieve the desired stock concentration.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability and Cytotoxicity Assays

A. MTT Assay for Metabolic Activity

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

B. LDH Assay for Membrane Integrity

Protocol:

-

Follow steps 1-4 of the MTT assay protocol.

-

After the treatment period, collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH release in the supernatant.

-

Measure the absorbance at the recommended wavelength.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved in this compound research, the following diagrams have been generated using the DOT language.

Caption: General experimental workflow for in vitro testing of this compound.

Caption: A hypothetical signaling cascade initiated by this compound.

Application Notes and Protocols for Riluzole in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Riluzole, a neuroprotective agent, in various preclinical animal models of neurological disorders. This document details its mechanism of action, pharmacokinetic profile, and efficacy, along with detailed protocols for its administration and evaluation.

Introduction

Riluzole, a benzothiazole (B30560) derivative, is a neuroprotective drug approved for the treatment of amyotrophic lateral sclerosis (ALS).[1][2][3] Its proposed mechanism of action involves the modulation of glutamatergic neurotransmission and the inhibition of voltage-dependent sodium channels.[4][5] In preclinical research, Riluzole has been extensively studied in various animal models of neurodegenerative diseases and neuronal injury, including ALS, spinal cord injury (SCI), and stroke, to elucidate its therapeutic potential and underlying mechanisms.

Mechanism of Action

Riluzole's neuroprotective effects are believed to be multifactorial, primarily targeting the excitotoxicity cascade. The key mechanisms include:

-

Inhibition of Glutamate Release: Riluzole blocks voltage-gated sodium channels on presynaptic nerve terminals, which in turn inhibits the release of the excitatory neurotransmitter glutamate.

-

Blockade of Postsynaptic Glutamate Receptors: It also non-competitively blocks N-methyl-D-aspartate (NMDA) receptors, further reducing glutamatergic signaling.

-

Inactivation of Voltage-Dependent Sodium Channels: Riluzole preferentially blocks TTX-sensitive sodium channels associated with damaged neurons.

-

Potentiation of GABAergic Transmission: The drug has been shown to potentiate GABA-A receptors, enhancing inhibitory neurotransmission.

Pharmacokinetics in Rodent Models

Understanding the pharmacokinetic profile of Riluzole in animal models is crucial for designing effective preclinical studies. The following table summarizes key pharmacokinetic parameters in rats.

| Parameter | Oral Administration (Tablet) | Oral Administration (Solution) | Intravenous Administration | Reference |

| Cmax | 1.8 ± 0.3 µg/mL | 2.5 ± 0.4 µg/mL | 4.2 ± 0.7 µg/mL | |

| Tmax | 2.0 ± 0.5 h | 1.0 ± 0.3 h | 0.25 h | |

| AUC (0-t) | 10.2 ± 1.5 µg·h/mL | 15.8 ± 2.1 µg·h/mL | 8.9 ± 1.2 µg·h/mL | |

| Half-life (t½) | 4.5 ± 0.8 h | 6.2 ± 1.1 h | 3.8 ± 0.6 h | |

| Bioavailability | ~60% | - | - |

Note: Data are presented as mean ± SD. SCI can alter the pharmacokinetics of Riluzole, leading to a longer half-life and higher drug concentrations in the spinal cord and plasma.

Efficacy in Animal Models

Riluzole has been evaluated in a variety of animal models for neurodegenerative diseases and CNS injuries. The efficacy, however, has shown some variability depending on the model and experimental design.

Amyotrophic Lateral Sclerosis (ALS) Models

The efficacy of Riluzole in transgenic mouse models of ALS has produced conflicting results. While some earlier studies suggested a modest benefit in preserving motor function, more recent and rigorous studies have reported no significant effect on lifespan or motor performance.

| Animal Model | Species | Key Findings | Reference |

| SOD1^G93A^ | Mouse | Conflicting results: some studies show preserved motor function, while others report no significant benefit on lifespan or motor performance. | |

| TDP-43^A315T^ | Mouse | No significant benefit on lifespan. | |

| FUS (1-359) | Mouse | No significant impact on the decline in motor performance. | |

| TDP-43^M337V^ | Rat | Did not mitigate behavioral deficits or alter neuropathologies. |

Spinal Cord Injury (SCI) Models

In contrast to ALS models, Riluzole has demonstrated more consistent neuroprotective effects and functional improvements in various animal models of SCI.

| Animal Model | Species | Key Findings | Reference |

| Clip Compression | Rat | Improved locomotor recovery (BBB score), preserved axonal integrity, and reduced tissue damage. | |

| Weight Drop | Rat | Significantly higher BBB locomotor scores and increased withdrawal thresholds in pain testing. | |

| Ischemia | Rabbit | Enhanced functional neurological recovery. |

Experimental Protocols

Riluzole Preparation and Administration

Riluzole is a white to slightly yellow powder that is sparingly soluble in water. For in vivo studies, it is typically prepared as a suspension.

Vehicle Preparation: A common vehicle for Riluzole administration is 1% Tween-80 in sterile saline.

Suspension Preparation:

-

Accurately weigh the required amount of Riluzole powder.

-

Prepare the vehicle solution.

-

Gradually add the Riluzole powder to the vehicle while vortexing or sonicating to ensure a homogenous suspension.

-

Ensure the suspension is well-mixed before each administration.

Routes of Administration:

-

Oral Gavage (Mice and Rats):

-

Dosage: 20-30 mg/kg

-

Procedure:

-

Accurately weigh the animal to determine the correct dosing volume.

-

Use a flexible gavage needle of appropriate size.

-

Gently restrain the animal and insert the gavage needle over the tongue into the esophagus.

-

Administer the suspension slowly.

-

Monitor the animal for any signs of distress.

-

-

-

Intraperitoneal (IP) Injection (Rats):

-

Dosage: 6-8 mg/kg

-

Procedure:

-

Weigh the animal and calculate the required volume.

-

Use a sterile syringe with a 23-25 gauge needle.

-

Restrain the rat and tilt it slightly head-down.

-

Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

-

Aspirate to ensure no body fluids are drawn, then inject the suspension.

-

-

-

In Drinking Water (Mice):

-

Dosage: 22 mg/kg

-

Procedure:

-

Dissolve Riluzole in a small amount of DMSO and then dilute it into the drinking water to achieve the target daily dose based on average water consumption.

-

Prepare fresh medicated water regularly (e.g., every 2-3 days).

-

Monitor water intake to ensure proper dosing.

-

-

Assessment of Motor Function in Rodents

Rotarod Test: This test is a standard method for assessing motor coordination and balance.

-

Place the mouse or rat on a rotating rod.

-

The rod accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).

-

Record the latency to fall from the rod.

-

Perform multiple trials for each animal.

Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale (for SCI models): This is an open-field locomotor rating scale used to assess hindlimb function in rats.

-

Allow the rat to move freely in an open field for 4 minutes.

-

Observe and score the hindlimb movements based on the 21-point BBB scale, which evaluates joint movement, stepping, coordination, and paw placement.

Conclusion

Riluzole remains a valuable tool for studying neuroprotection in animal models. While its efficacy in ALS models is debated, it shows consistent promise in models of acute neuronal injury such as SCI. The provided protocols and data summaries are intended to guide researchers in designing and conducting rigorous preclinical studies to further evaluate the therapeutic potential of Riluzole and other neuroprotective agents. Careful consideration of the animal model, dosing regimen, and outcome measures is essential for obtaining reliable and translatable results.

References

- 1. Delayed Post-Injury Administration of Riluzole Is Neuroprotective in a Preclinical Rodent Model of Cervical Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. neurology.org [neurology.org]

- 5. What is the mechanism of Riluzole? [synapse.patsnap.com]

Ruzadolane dosage and administration guidelines for research

Application Notes and Protocols for Ruzadolane

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a novel neuroprotective agent under investigation for its potential therapeutic effects in neurological disorders characterized by excitotoxicity and neuronal damage. These application notes provide an overview of this compound's mechanism of action, pharmacokinetic properties, and guidelines for its use in preclinical research settings. The protocols outlined herein are intended to guide researchers in the effective application of this compound in both in vitro and in vivo models.

Mechanism of Action

This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1] It also exhibits modulatory effects on voltage-gated sodium channels, which contributes to its neuroprotective properties by reducing excessive glutamate (B1630785) release in pathological conditions.[1] The dual mechanism of action allows this compound to both prevent excessive neuronal stimulation and protect against downstream excitotoxic effects.

Preclinical Data

In Vitro Activity

The following table summarizes the in vitro activity of this compound in various assays.

| Parameter | Assay | Cell Line/Preparation | Value |

| IC50 | NMDA Receptor Binding | Rat Cortical Neurons | 25 nM |

| Voltage-Gated Na+ Channel | HEK293 cells | 150 nM | |

| EC50 | Neuroprotection against Glutamate-induced toxicity | Primary Hippocampal Neurons | 50 nM |

Pharmacokinetic Properties in Animal Models

The pharmacokinetic profile of this compound has been evaluated in multiple species.

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) |

| Mouse | IV | 2 | - | 1250 | 1.8 | 100 |

| PO | 10 | 0.5 | 850 | 2.1 | 68 | |

| Rat | IV | 2 | - | 1100 | 2.5 | 100 |

| PO | 10 | 1.0 | 720 | 2.8 | 65 | |

| Dog | IV | 1 | - | 980 | 4.2 | 100 |

| PO | 5 | 1.5 | 650 | 4.8 | 66 |

Toxicology

Initial toxicology studies have been conducted to determine the safety profile of this compound.

| Study Type | Species | NOAEL (No-Observed-Adverse-Effect-Level) |

| Single Dose Toxicity | Mouse | 100 mg/kg |

| Rat | 80 mg/kg | |

| 7-Day Repeat Dose Toxicity | Rat | 20 mg/kg/day |

| Dog | 10 mg/kg/day |